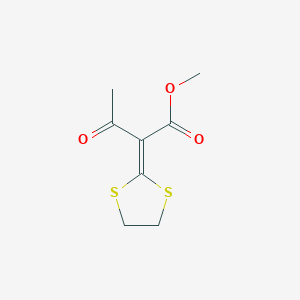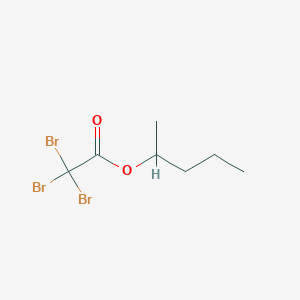
Acetic acid, tribromo, 1-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, tribromo, 1-methylbutyl ester: is an organic compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 . This compound is a derivative of acetic acid, where three hydrogen atoms are replaced by bromine atoms, and the esterification occurs with 1-methylbutanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, tribromo, 1-methylbutyl ester typically involves the esterification of tribromoacetic acid with 1-methylbutanol. The reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Acetic acid, tribromo, 1-methylbutyl ester can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form acetic acid derivatives with fewer bromine atoms.
Hydrolysis: The ester can be hydrolyzed back to tribromoacetic acid and 1-methylbutanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Reduction: Products include acetic acid derivatives with fewer bromine atoms.
Hydrolysis: Products are tribromoacetic acid and 1-methylbutanol.
Applications De Recherche Scientifique
Chemistry: Acetic acid, tribromo, 1-methylbutyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology and Medicine: The compound is studied for its potential biological activity and its effects on various biological pathways. It may be used in the development of pharmaceuticals and other biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, tribromo, 1-methylbutyl ester involves its interaction with biological molecules through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interaction with molecular targets. The ester group allows the compound to be hydrolyzed, releasing tribromoacetic acid and 1-methylbutanol, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Acetic acid, tribromo, 1-methylbutyl ester is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The esterification with 1-methylbutanol also provides distinct physical and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
90380-68-0 |
|---|---|
Formule moléculaire |
C7H11Br3O2 |
Poids moléculaire |
366.87 g/mol |
Nom IUPAC |
pentan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-3-4-5(2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
Clé InChI |
MJLVEJKVDIYJEE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


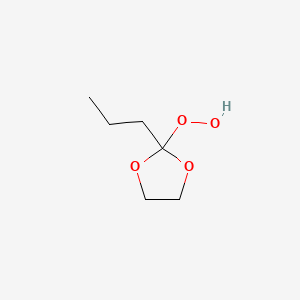
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
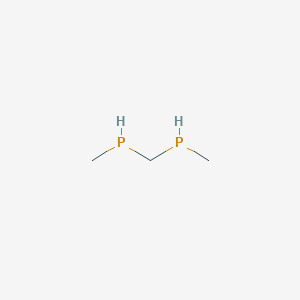
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
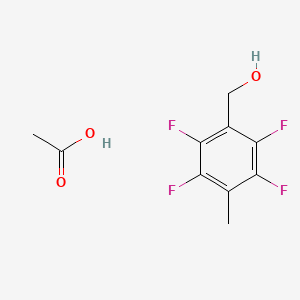
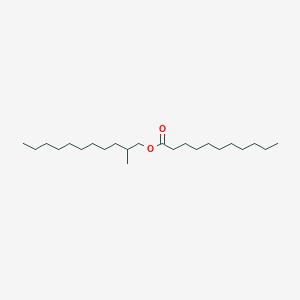
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)

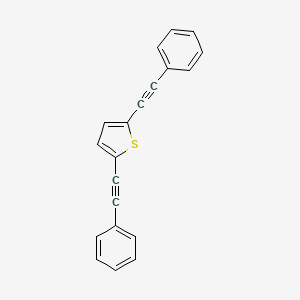
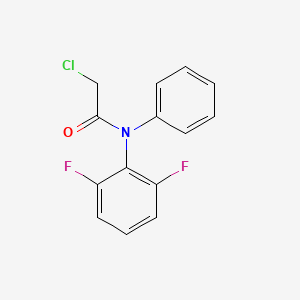
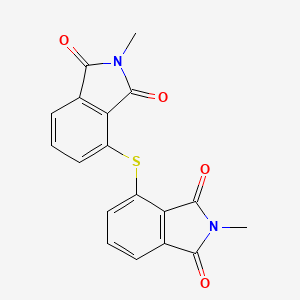
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
